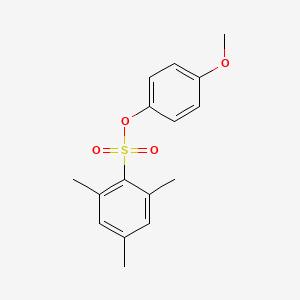

4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-11-9-12(2)16(13(3)10-11)21(17,18)20-15-7-5-14(19-4)6-8-15/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCGDRGBANHBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-methoxyphenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form quinones, while reduction reactions can convert it to phenols.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate serves as an important reagent in organic synthesis. Its sulfonate group enhances the electrophilicity of the aromatic ring, making it suitable for various chemical reactions.

Key Reactions:

- Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Synthesis of Triazole Derivatives: It has been utilized in the synthesis of 5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one through S-alkylation reactions, showcasing its versatility in creating complex heterocyclic compounds .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.

Antimicrobial Activity:

Research indicates that derivatives of 2,4,6-trimethylbenzenesulfonyl hydrazones exhibit significant antimicrobial properties. For instance, a study found that certain synthesized hydrazones demonstrated minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties:

The compound's derivatives have also been investigated for their anticancer activity. Some studies have focused on the design and synthesis of triazole-based compounds with promising activity against various cancer cell lines .

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials.

Polymer Chemistry:

The compound can be used as a functional monomer in polymerization processes to create sulfonated polymers with enhanced properties such as increased thermal stability and improved ion exchange capacity. This is particularly relevant for applications in fuel cells and membrane technology.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity of Hydrazones

A series of hydrazones derived from 2,4,6-trimethylbenzenesulfonic acid were synthesized and tested for their antimicrobial activity. The study concluded that these compounds could serve as effective antimicrobial agents due to their low MIC values against specific bacterial strains .

Case Study 2: Synthesis of Triazole Derivatives

In another study focusing on the synthesis of triazole derivatives using this compound as a key reagent, researchers highlighted the compound's role in facilitating complex organic transformations that lead to biologically active molecules .

Mechanism of Action

The mechanism by which 4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxyphenyl group can participate in electron-donating interactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate with key structural analogs, emphasizing substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Ionic vs. Neutral Sulfonates: Ionic sulfonates like DSTMS and HMQ-TMS exhibit superior nonlinear optical properties due to their conjugated cationic structures, enabling strong THz field generation (>1 GV/m) . In contrast, neutral sulfonates (e.g., 4-nitrophenyl or 4-methoxyphenyl derivatives) are more suited for synthetic or industrial applications, where solubility and controlled reactivity are prioritized .

Substituent Effects: Electron-donating groups (e.g., -OCH₃): Enhance thermal stability and solubility in polar media. In HMQ-TMS, the 3-methoxy group contributes to its higher χ⁽²⁾ compared to DSTMS . For 4-methoxyphenyl derivatives, similar effects may improve compatibility with polymer matrices in coatings . Electron-withdrawing groups (e.g., -NO₂): Increase electrophilicity of the sulfonate group, making compounds like 4-nitrophenyl derivatives reactive toward nucleophiles in synthesis .

Performance in THz Applications :

- DSTMS and HMQ-TMS are benchmark materials for intense THz pulse generation, with HMQ-TMS achieving broader bandwidths due to optimized crystal packing . Neutral sulfonates like the target compound are unlikely to match these performances due to the absence of ionic charge-transfer interactions.

Thermal and Chemical Stability :

- Trimethylbenzenesulfonate derivatives generally exhibit high thermal stability (>200°C), as seen in DSTMS crystals . The 4-methoxyphenyl variant may show moderate stability, influenced by the methoxy group’s electron-donating nature.

Contradictions and Limitations

Biological Activity

4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate (CAS No. 1386330-18-2) is an organic compound that exhibits notable biological activities. This article reviews its synthesis, biological effects, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring and a sulfonate group linked to a trimethylbenzene moiety. This unique structure contributes to its biochemical interactions and biological activity.

Synthesis

The synthesis of this compound typically involves the sulfonation of 4-methoxyphenol followed by alkylation with 2,4,6-trimethylbenzene. The following reaction scheme outlines the general synthetic pathway:

- Sulfonation : Reaction of 4-methoxyphenol with sulfur trioxide or chlorosulfonic acid to form the sulfonic acid derivative.

- Alkylation : The sulfonic acid is then reacted with 2,4,6-trimethylbenzyl chloride in the presence of a base (e.g., sodium hydroxide) to yield the final sulfonate ester.

Antimicrobial Properties

Recent studies have indicated that compounds related to the trimethylbenzenesulfonate structure exhibit significant antimicrobial activity. For instance, derivatives of 2,4,6-trimethylbenzenesulfonyl hydrazones displayed minimal inhibitory concentrations (MIC) as low as 7.81 µg/mL against Gram-positive bacteria . This suggests that similar derivatives may also possess antimicrobial properties.

Enzyme Inhibition

Research indicates that sulfonate esters can act as enzyme inhibitors. They may interact with specific active sites on enzymes, potentially modulating metabolic pathways. The mechanism involves binding affinity influenced by the bulky trimethyl groups which enhance hydrophobic interactions with enzyme active sites .

Case Studies

- Antitubercular Activity : A series of compounds linked to sulfonate esters demonstrated promising antitubercular activity. For example, derivatives with methoxy groups exhibited MIC values comparable to established antitubercular agents .

- Anticancer Potential : Investigations into similar compounds have shown potential anticancer activity by inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

The biological activity of this compound likely involves:

- Enzyme Binding : The compound may inhibit enzymes by binding to their active sites due to its structural characteristics.

- Receptor Interaction : It may also interact with cellular receptors involved in signaling pathways, affecting cellular responses and growth.

Data Summary

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-methoxyphenyl 2,4,6-trimethylbenzenesulfonate, and how can experimental design reduce trial-and-error approaches?

- Methodological Answer : Use factorial design to systematically evaluate variables (e.g., reaction temperature, stoichiometry of sulfonyl chloride to phenol, solvent polarity). For instance, a 2^k factorial design can identify interactions between parameters like catalyst loading and reaction time . Monitor reaction progress via HPLC or TLC to optimize yield. Statistical validation (ANOVA) ensures reproducibility and identifies dominant factors .

Q. How can spectroscopic techniques distinguish this compound from structurally similar sulfonate esters?

- Methodological Answer : Combine NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS):

- ¹H NMR : The methoxy group (-OCH₃) at the 4-position of the phenyl ring appears as a singlet (~δ 3.8 ppm), while the 2,4,6-trimethylbenzenesulfonate group shows distinct methyl resonances (δ 2.3–2.6 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (C₁₆H₁₈O₄S: ~322.09 g/mol). IR spectroscopy can validate sulfonate ester C-O-S vibrations (~1350–1200 cm⁻¹) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Test binary solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) using solubility gradients. Polar aprotic solvents like acetone may dissolve the compound at elevated temperatures but precipitate impurities upon cooling. Monitor crystal purity via melting point consistency (compare to literature values) and XRD to confirm lattice structure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electrophilic centers. Transition state analysis (TSA) can model activation barriers for sulfonate ester cleavage. Compare computed IR spectra with experimental data to validate models .

Q. What strategies resolve contradictions in kinetic data for hydrolysis reactions of this compound under varying pH conditions?

- Methodological Answer : Use multivariate analysis to decouple pH-dependent mechanisms:

- Acidic conditions : Protonation of the sulfonate group may dominate, tracked via pH-stat titration.

- Basic conditions : Hydroxide ion attack at the sulfur center, monitored by UV-Vis spectroscopy (λ_max shifts).

- Apply Eyring plots to correlate temperature-dependent rate constants and identify rate-limiting steps. Cross-validate with isotopic labeling (e.g., D₂O for proton transfer studies) .

Q. How does steric hindrance from the 2,4,6-trimethylbenzenesulfonate group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Design Suzuki-Miyaura coupling experiments with para-substituted aryl boronic acids. Use X-ray crystallography to analyze steric bulk effects on bond angles and torsional strain. Compare yields and regioselectivity ratios (GC-MS) against less hindered analogs (e.g., 4-methylbenzenesulfonate derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.